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molecular formula C9H9NO3 B8615115 N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE

Cat. No. B8615115
M. Wt: 179.17 g/mol
InChI Key: BHDPWJGTBSEZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151201

Procedure details

By operating according to Example 13, but using anisole as the solvent and a temperature of 100° C., and starting from 15.1 g of 3-acetylaminophenol, 9.0 g of a product (yield on the theoretical value=50%) having a melting point at 185°-186° C. were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:7]C)C=CC=CC=1.[C:9]([NH:12][C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1)(=[O:11])[CH3:10]>>[OH:19][C:15]1[CH:14]=[C:13]([NH:12][C:9](=[O:11])[CH3:10])[CH:18]=[CH:17][C:16]=1[CH:1]=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C=CC1)O
Step Three
Name
product
Quantity
9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 100° C.
CUSTOM
Type
CUSTOM
Details
yield on the theoretical value=50%)
CUSTOM
Type
CUSTOM
Details
at 185°-186° C.
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C=CC(=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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